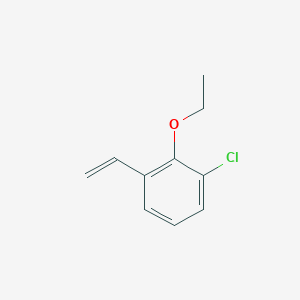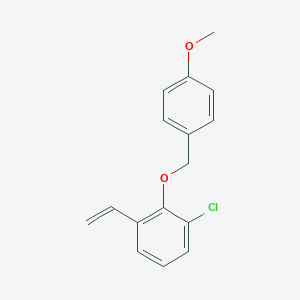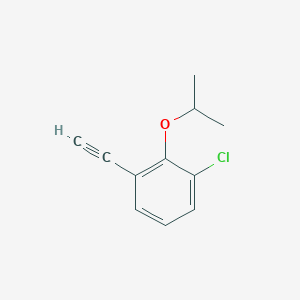
1-Chloro-2-ethoxy-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom, an ethoxy group, and a vinyl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-3-vinylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethoxy group, followed by the chlorination and vinylation of the benzene ring. The specific conditions for each step can vary, but typically involve the use of catalysts and specific reaction temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques is also common to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-ethoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the benzene ring is attacked by electrophiles.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Addition Reactions: The vinyl group can also participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and acids (e.g., H2SO4, HNO3) under controlled temperatures.
Oxidation: Reagents like KMnO4 or CrO3 are used under acidic or basic conditions.
Reduction: Catalysts such as Pd/C or PtO2 are used in hydrogenation reactions.
Major Products
Substitution Products: Depending on the electrophile, various substituted benzenes can be formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the vinyl group.
Reduction Products: Ethyl-substituted benzenes.
Applications De Recherche Scientifique
1-Chloro-2-ethoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacophore.
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-chloro-2-ethoxy-3-vinylbenzene exerts its effects involves its interaction with various molecular targets. The electrophilic aromatic substitution reactions proceed through the formation of a sigma complex, where the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the vinyl group, making it less reactive in addition reactions.
1-Chloro-3-vinylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Chloro-3-ethoxybenzene: Different substitution pattern, leading to different reactivity and properties.
Uniqueness
1-Chloro-2-ethoxy-3-vinylbenzene is unique due to the presence of both the ethoxy and vinyl groups on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
IUPAC Name |
1-chloro-3-ethenyl-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTJTXDTQNTDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157311.png)
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157318.png)
![3'-Methoxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B8157321.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
![2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157340.png)









